7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a bromophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-amino-2-thiouracil with 3-(4-bromophenyl)-1-(4-fluorophenyl)-2-propen-1-one in dimethylformamide . The reaction conditions often include refluxing the mixture to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer and antimicrobial activities
Biological Studies: Used in studies to understand its interaction with biological targets, such as protein kinases.
Chemical Biology: Employed as a tool compound to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. One of the primary targets is protein kinases, which are crucial for cell signaling and regulation . By inhibiting these kinases, the compound can disrupt cellular processes, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a fused pyrimidine ring, known for their anticancer properties.
Quinazolines: These compounds also have a fused pyrimidine ring and are used in various medicinal applications.
Uniqueness
7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the bromophenyl group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C12H9BrN4 |
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Molecular Weight |
289.13 g/mol |
IUPAC Name |
7-(4-bromophenyl)pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H9BrN4/c13-9-1-3-10(4-2-9)17-6-5-8-7-15-12(14)16-11(8)17/h1-7H,(H2,14,15,16) |
InChI Key |
VLPLYGXPMVYHBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=CN=C(N=C32)N)Br |
Origin of Product |
United States |
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